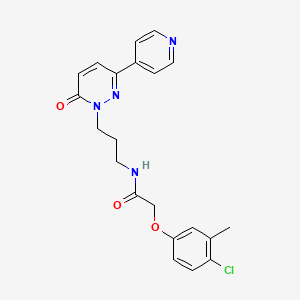

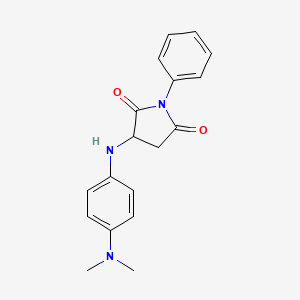

3-((4-(Dimethylamino)phenyl)amino)-1-phenylpyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((4-(Dimethylamino)phenyl)amino)-1-phenylpyrrolidine-2,5-dione, commonly known as DPPH, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPH is a nitrogen-containing heterocyclic compound that has a pyrrolidine ring and a phenyl ring attached to it. This compound has been extensively studied for its diverse pharmacological properties, which make it a promising candidate for the development of novel drugs.

Scientific Research Applications

- Structural Modifications : Incorporating specific substituents (e.g., 2′-hydroxylation, 2,3,4-trihydroxylation, or 4-dimethylamino groups) enhances their pharmacological potential .

- Chalcones play a role in phenazine synthesis. Researchers have explored N-arylation methodologies to improve feasibility and yield. Finding nonpoisonous or less toxic oxidants is crucial for efficient synthesis .

- Potential Measurements : These chalcones exhibit potential for use in flow injection analysis of mercury, with applications in environmental monitoring and detection .

Medicinal Chemistry and Drug Discovery

Phenazine Synthesis

Mercury Sensing

Novel Organic Compounds

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit anti-cancer activity against cell lines such as mda-mb-231 (mammary carcinomas) and a-549 (lung cancer)

Mode of Action

Related compounds have been found to interact with their targets, leading to changes in cellular processes . These interactions could potentially inhibit the function of the target proteins, thereby disrupting the growth and survival of cancer cells.

Biochemical Pathways

Given its potential anti-cancer activity, it may be inferred that this compound could affect pathways related to cell cycle regulation, apoptosis, and dna repair . The downstream effects of these disruptions could include halted cell proliferation, induced cell death, and prevention of DNA damage repair.

Result of Action

Based on the reported anti-cancer activity of similar compounds, it can be inferred that the compound may lead to cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation .

properties

IUPAC Name |

3-[4-(dimethylamino)anilino]-1-phenylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-20(2)14-10-8-13(9-11-14)19-16-12-17(22)21(18(16)23)15-6-4-3-5-7-15/h3-11,16,19H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRNDGTURHLRLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride](/img/structure/B2871210.png)

![6-(6-fluoro-2-pyridinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2871213.png)

![3-[(1-methylpyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2871214.png)

![5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2871217.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2871221.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2871227.png)